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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings for the investigational

anticancer agent Yoshi-864 (NSC 102627). Given that the primary clinical studies on Yoshi-
864 were conducted in the 1970s, this document aims to present the original findings in the

context of historical cancer treatment standards. It is important to note that no recent studies

reproducing these findings or comparing Yoshi-864 to modern chemotherapeutic agents have

been identified in publicly available literature. The information presented here is based on the

original Phase I and Phase II clinical trial data.

I. Quantitative Data Summary
The following tables summarize the key quantitative data from the initial clinical evaluations of

Yoshi-864.

Table 1: Yoshi-864 Phase I Study - Dose Escalation and Toxicity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1683515?utm_src=pdf-interest
https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Level (mg/kg) Number of Patients Key Toxicities Observed

0.25 - 1.25 - Not specified in detail

1.5 16 (at or above this level)
Thrombocytopenia and/or

leukopenia

2.7 7 (courses)

Nausea and vomiting (lasting

6-12 days), excessive

somnolence (up to 20

hours/day), coma (1 patient for

2 days)

Table 2: Yoshi-864 Phase I and II Studies - Efficacy

Cancer Type Number of Patients Response

Phase I

Squamous Cell Carcinoma 2 Responded

Unknown Primary 1 Responded

Chronic Myelocytic Leukemia

(CML)
2 Clinical Remissions

Phase II

Solid Tumors (Overall) 208 11% Overall Response Rate

Ovarian Carcinoma - Significant Response

Bladder Carcinoma - Significant Response

Lymphomas - Significant Response

Chronic Myelocytic Leukemia

(CML)
- Significant Response

II. Comparison with Historical Alternatives

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1683515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the 1970s, the landscape of cancer chemotherapy was evolving. For the cancers where

Yoshi-864 showed some efficacy, the standard treatments of the era are listed below for

contextual comparison. Direct comparative trial data between Yoshi-864 and these agents is

not available.

Table 3: Standard Chemotherapy Regimens in the 1970s for Selected Cancers

Cancer Type Standard Treatment Regimens of the Era

Squamous Cell Carcinoma

Single-agent therapies with drugs like cisplatin

(became more widespread in the late 1970s), 5-

fluorouracil (5-FU), and bleomycin were used.

Combination chemotherapy was investigational.

[1][2][3]

Chronic Myeloid Leukemia (CML)

Primarily treated with single-agent oral

chemotherapy such as busulfan and

hydroxyurea to control symptoms.[4][5][6]

Lymphomas (Hodgkin's)

The MOPP combination chemotherapy regimen

(mechlorethamine, vincristine, procarbazine,

and prednisone), developed in the 1960s, was a

standard of care.[7][8]

Ovarian Cancer

Single-agent alkylating agents like melphalan

and cyclophosphamide were the standard of

care in the early 1970s.[9][10][11] Cisplatin-

based regimens began to show significant

activity in the latter half of the decade.[9][10][11]

Bladder Cancer

Treatment for invasive disease often involved

radical cystectomy. Early chemotherapy

included single agents, with cisplatin-based

combinations emerging as a more effective

option in the late 1970s and early 1980s.[12][13]

[14]

III. Experimental Protocols
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The following are the methodologies for the key clinical trials of Yoshi-864 as described in the

historical literature.

A. Phase I Clinical Trial Protocol
Objective: To determine the maximum tolerated dose, toxicity profile, and preliminary efficacy

of Yoshi-864.

Patient Population: Patients with various types of cancer.

Dosing Regimen: Yoshi-864 was administered as an intravenous (i.v.) push daily for five

consecutive days. This cycle was followed by a six-week observation period. Dose

escalation ranged from 0.25 mg/kg to 2.7 mg/kg.

Toxicity Assessment: Monitored for hematological toxicity (thrombocytopenia, leukopenia,

and fall in hemoglobin), nausea and vomiting, and neurological side effects (somnolence,

coma). The nadirs (lowest point) of platelet and white blood cell counts were recorded, along

with the time to recovery.

Efficacy Assessment: Tumor response was evaluated, with "response" and "clinical

remission" being the reported outcomes.

B. Phase II Clinical Trial Protocol
Objective: To further evaluate the efficacy and safety of Yoshi-864 in a larger patient

population with solid tumors.

Patient Population: 208 patients with various solid tumors.

Dosing Regimen: A dose of 2 mg/kg/day of Yoshi-864 was administered via i.v. push for five

consecutive days. This treatment cycle was repeated every six weeks.

Toxicity Assessment: Monitored for adverse effects, with the study noting that toxicity was

"minimal" at this dose.

Efficacy Assessment: The overall response rate was calculated. The study also noted

specific cancer types with "significant responses." The potential for a lack of cross-resistance

with other alkylating agents was also suggested.
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IV. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed, though not

explicitly detailed, signaling pathway for an alkylating agent like Yoshi-864.
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Caption: Experimental workflow for Yoshi-864 Phase I and Phase II clinical trials.
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Caption: Postulated signaling pathway for Yoshi-864 as an alkylating agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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